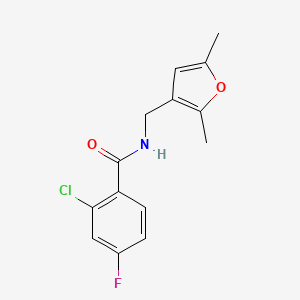

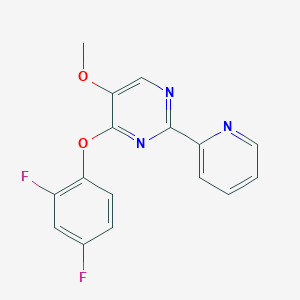

N-(4,4-二氟环己基)-2-(2-甲氧基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, paper discusses the synthesis of acetamide derivatives with hypoglycemic activity, while paper describes a one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a compound with pharmaceutical relevance.

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For example, paper reports the synthesis of acetamide derivatives using conventional, mild reaction conditions, which resulted in good yields. Similarly, paper describes the synthesis of novel acetamide compounds using 3-fluoro-4-cyanophenol as a primary compound. Paper details the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, highlighting the importance of reaction conditions such as temperature and time. These studies suggest that the synthesis of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would likely involve careful selection of reaction conditions and starting materials to achieve a high yield and purity of the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Paper provides an example of structural determination using various spectroscopic methods and X-ray diffraction analysis. Similarly, paper discusses the molecular and crystal structures of a dicyclohexyl acetamide derivative, noting the importance of intermolecular interactions such as hydrogen bonds and aromatic stacking. These findings suggest that the molecular structure of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would likely be characterized by similar techniques to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is another area of interest. Paper describes the reaction of an acetamide compound with aromatic amines to yield various products, indicating a versatile reactivity profile. Paper discusses the reductive carbonylation of nitrobenzene to form an acetamide derivative, showcasing a specific chemical transformation. These examples imply that "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" may also participate in a range of chemical reactions, which could be exploited for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper highlights the importance of intermolecular interactions in determining the crystal packing and overall solid-state structure of the compounds. Paper mentions the optimization of reaction conditions to achieve high yields, which is related to the physical properties such as solubility and stability of the reactants and products. These insights suggest that the physical and chemical properties of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would need to be carefully studied to understand its behavior in different environments and its suitability for potential applications.

科学研究应用

亲电性氟化剂

N-卤素化合物,包括全氟-[N-氟-N-(4-吡啶基)乙酰胺],展示了该化合物作为位选择性亲电性氟化剂的实用性。这种应用在各种氟化合物在温和条件下的合成中特别相关,展示了它在制药和材料科学研究中的潜力 (Banks, Besheesh, & Tsiliopoulos, 1996)。

化学选择性乙酰化

利用固定化脂肪酶对2-氨基酚进行化学选择性的单乙酰化,形成N-(2-羟基苯基)乙酰胺,突显了该化合物在抗疟疾药物的天然合成中的重要性。这一过程的优化和动力学研究突出了它在开发高效和环境友好的合成途径中的应用 (Magadum & Yadav, 2018)。

光反应性质

在不同溶剂中研究氟胺的光反应揭示了相关化合物的光稳定性和光降解途径,包括N-(4,4-二氟环己基)-2-(2-甲氧基苯氧基)乙酰胺。这样的研究有助于了解药物在光照下的稳定性,有助于更安全的药物设计和包装 (Watanabe, Fukuyoshi, & Oda, 2015)。

二氟乙酰胺的合成

通过电化学硅烷化将氯二氟乙酰胺合成为二氟(三甲基硅基)乙酰胺的研究提供了一种新颖的途径,用于制备3,3-二氟氮杂环丙酮。这一过程展示了该化合物在合成新颖氟化结构方面的多功能性,对于药物发现和材料科学中非常有用 (Bordeau, Frébault, Gobet, & Picard, 2006)。

属性

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRYEZPQHVMPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)